molecular formula C6H4ClFO2S B1329800 2-Fluorobenzenesulfonyl chloride CAS No. 2905-21-7

2-Fluorobenzenesulfonyl chloride

Cat. No. B1329800
CAS RN: 2905-21-7
M. Wt: 194.61 g/mol
InChI Key: ZSZKAQCISWFDCQ-UHFFFAOYSA-N
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Description

2-Fluorobenzenesulfonyl chloride, also known as o-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride . It has a molecular formula of CHClFOS, an average mass of 194.611 Da, and a monoisotopic mass of 193.960449 Da .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzenesulfonyl chloride consists of a benzene ring with a fluorine atom and a sulfonyl chloride group attached to it . The exact positions of these groups on the benzene ring are not specified in the available sources.


Physical And Chemical Properties Analysis

2-Fluorobenzenesulfonyl chloride has a refractive index of 1.537, a boiling point of 246-247 °C, a melting point of 27-30 °C, and a density of 1.47 g/mL at 25 °C . Other physical and chemical properties are not specified in the available sources.

Scientific Research Applications

Synthesis of Intermediates and Compounds

  • Synthesis of Pesticides

    2-Fluorobenzenesulfonyl chloride is utilized in synthesizing key intermediates for pesticide production, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is used in herbicidal preparations (Xiao-hua Du et al., 2005).

  • Creation of Isomeric Compounds

    This compound is vital in the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, showcasing its versatility in chemical synthesis (Sergey Zhersh et al., 2010).

  • Production of Benzothiadiazine Dioxides

    2-Fluorobenzenesulfonyl chloride is also used in producing 1,2,4-benzothiadiazine-1,1-dioxides under mild, non-catalytic conditions, highlighting its role in facilitating complex chemical reactions (A. Cherepakha et al., 2011).

Research and Development

  • Chemical Space Exploration

    In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from 2-Fluorobenzenesulfonyl chloride have been used as key intermediates for diverse chemical transformations, expanding the scope of research in chemical space (Veronika Fülöpová & M. Soural, 2015).

  • Synthesis of Radiopharmaceuticals

    It plays a role in synthesizing fluorine-18 labeled analogs of drugs used in positron emission tomography (PET) imaging, contributing to advancements in medical imaging and diagnostics (G. G. Shiue et al., 2001).

  • Development of New Pharmaceuticals

    2-Fluorobenzenesulfonyl chloride is used as a precursor in the development of new pharmaceuticals, demonstrating its critical role in drug discovery and development (Z. Ryu et al., 2008).

Safety And Hazards

2-Fluorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZKAQCISWFDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183286
Record name 2-Fluorobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzenesulfonyl chloride

CAS RN

2905-21-7
Record name 2-Fluorobenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorobenzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
TB Samarakoon, JK Loh, A Rolfe, LS Le, SY Yoon… - Organic …, 2011 - ncbi.nlm.nih.gov
… -prolinol with 4-bromo-2-fluorobenzenesulfonyl chloride via a combination of sulfonylation, S … Thus, (S)-prolinol was sulfonylated with 4- bromo-2-fluorobenzenesulfonyl chloride in CH 2 …
Number of citations: 5 www.ncbi.nlm.nih.gov
F Wang, J Li, Q Hu, X Yang, XY Wu… - European Journal of …, 2014 - Wiley Online Library
We describe our attempts to fine‐tune the reactivity and selectivity of N‐fluorobenzenesulfonamide in fluorination reactions by changing the substituents on its phenyl rings. A series of N…
G Wang, H Zhang, J Zhou, C Ha, D Pei, K Ding - Synthesis, 2008 - thieme-connect.com
… We therefore first treated 2-fluorobenzenesulfonyl chloride (14) with sodium trifluoroacetate in N,N-dimethylformamide at 180 C in the presence of copper(I) iodide (Scheme [5] ). …
Number of citations: 24 www.thieme-connect.com
TB Samarakoon, JK Loh, A Rolfe, LS Le, SY Yoon… - Organic …, 2011 - ACS Publications
… )-prolinol with 4-bromo-2-fluorobenzenesulfonyl chloride via a combination of sulfonylation, S … Thus, (S)-prolinol was sulfonylated with 4-bromo-2-fluorobenzenesulfonyl chloride in CH 2 …
Number of citations: 34 pubs.acs.org
SB Benakaprasad, S Naveen, MA Sridhar… - … Section E: Structure …, 2007 - scripts.iucr.org
… research on novel bioactive heterocycles, the title compound was synthesized by the condensation of [piperidin-4-yl]-diphenylmethanol with 4-chloro-2-fluorobenzenesulfonyl chloride, …
Number of citations: 2 scripts.iucr.org
L Loukotova, K Yuan, H Doucet - ChemCatChem, 2014 - Wiley Online Library
… From 2-fluorobenzenesulfonyl chloride and naphthalene-1-sulfonyl chloride, the expected products 13 and 14 were obtained in 91 % and 73 % yields, respectively (entries 12 and 13). …
TM Krülle, JCHM Wijkmans - Tetrahedron, 2001 - Elsevier
… Thus, base-mediated sulfonylation of amine 5 with 2-fluorobenzenesulfonyl chloride furnished serine derivative 6 in quantitative yield. Selective N-alkylation of compound 6 with methyl …
Number of citations: 8 www.sciencedirect.com
SQ Guo, HQ Yang, YZ Jiang, AL Wang, GQ Xu… - Green …, 2022 - pubs.rsc.org
… 2-Fluorobenzenesulfonyl chloride afforded the corresponding product 5ak in 70% yield and dr = 14 [thin space (1/6-em)] : [thin space (1/6-em)] 1. 2-Chlorobenzenesulfonyl, …
Number of citations: 13 pubs.rsc.org
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
… 1-Benzyl-3-chloroindole (0.242 g, 1 mmol) and 2-fluorobenzenesulfonyl chloride (0.243 g, 1.25 mmol) afford 21 in 66% (0.199 g) yield. H NMR (400 MHz, CDCl 3 ) δ (ppm) 7.71–7.68 (m…
Number of citations: 14 pubs.rsc.org
A Beladhria, K Yuan, HB Ammar, JF Soulé… - …, 2014 - thieme-connect.com
… From the ortho-substituted 2-cyanobenzenesulfonyl chloride and 2-fluorobenzenesulfonyl chloride 12 and 13 were also obtained in good yields of 83% and 89% (entries 12 and 13); …
Number of citations: 21 www.thieme-connect.com

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